1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane

説明

1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane is a colorless and odorless gaseous halocarbon . It finds common use as a gaseous fire suppression agent due to its fire-extinguishing properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,1,1,2,3,3,3-heptafluoropropanol with a nitrosating agent . The resulting product is heptafluoro-2-nitrosopropane .

Molecular Structure Analysis

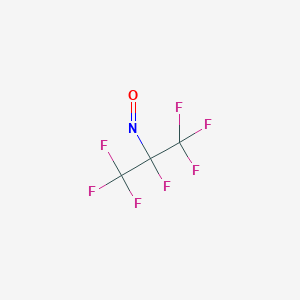

The molecular formula of this compound is CFNO , with an average mass of 199.027 Da and a monoisotopic mass of 198.986816 Da .

Chemical Reactions Analysis

This compound primarily functions as a fire suppressant. When released into a fire-affected area, it inhibits combustion by disrupting the free radical chain reactions that sustain the fire. It does so by removing heat and interfering with the chemical processes involved in combustion .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis of Perfluorinated Azoxyalkanes

1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane reacts with diphenyldiazomethane in diethyl ether at -78 °C to yield perfluoro-1,1′-azoxypropane quantitatively, alongside benzophenone. This process provides a convenient synthesis route for perfluorinated azoxyalkanes, highlighting the compound's utility in creating specialized perfluorinated compounds with potential applications in materials science and chemical engineering (Banks, Flowers, & Haszeldine, 1979).

Preparation and Conversion to Chloropentafluoroacetone Oxime

The preparation of this compound and its conversion to chloropentafluoroacetone oxime demonstrate the compound's versatility. Starting from CF3CF=CF2, this pathway involves several steps, including treatment with NOCl, to produce the nitroso-compound and its subsequent conversion, showcasing potential applications in synthetic chemistry for producing fluorinated ketones and oximes (Banks, Dickinson, Morrissey, & Richards, 1984).

Generation from Perfluoroacyl Nitrites

Heptafluoro-1-nitrosopropane can also be generated from perfluoroacyl nitrites, which are prepared in high yield by reacting silver perfluoroalkanecarboxylates with nitrosyl chloride. This method underscores the compound's potential in generating nitroso compounds from readily available perfluoroacyl precursors, which could have implications in developing novel fluorinated materials or intermediates in organic synthesis (Banks, Barlow, Haszeldine, & McCreath, 1966).

Catalytic Dehydrofluorination Studies

Although not directly involving this compound, research on catalytic dehydrofluorination of related fluorinated compounds like 1,1,1,3,3-pentafluoropropane provides insight into potential catalytic processes that could modify or utilize heptafluoro-2-nitrosopropane. Such studies can inform the development of catalytic systems for manipulating fluorinated compounds for various industrial and research applications (Luo, Song, Jia, Pu, Lu, & Luo, 2018).

作用機序

Upon activation, 1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane undergoes a phase transition from a liquid to a gas. As a gas, it rapidly disperses throughout the enclosed space , effectively lowering the oxygen concentration and extinguishing the fire. Its mechanism of action involves both physical cooling and chemical inhibition .

特性

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-nitrosopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F7NO/c4-1(11-12,2(5,6)7)3(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJKTSOYJLOODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(N=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379278 | |

| Record name | Perfluoro-2-nitrosopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

422-98-0 | |

| Record name | Perfluoro-2-nitrosopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1621199.png)

![[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/no-structure.png)